molecular formula C20H21N3O3S B2610229 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 688336-61-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2610229
CAS No.: 688336-61-0
M. Wt: 383.47
InChI Key: MYGYPMLQQOIGER-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as EMA401, is a novel drug that is being researched for its potential therapeutic effects on chronic pain.

Scientific Research Applications

Synthesis and Antibacterial Agents

Compounds structurally related to the specified chemical have been synthesized for their potential antibacterial activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have been synthesized and exhibited significant antibacterial activity (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Anticonvulsant Activity

Another study focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to determine their anticonvulsant activity. This research suggests the potential neurological applications of compounds containing the imidazole ring, similar to the compound (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).

Potential PET Tracers

Compounds containing imidazopyridine- and purine-thioacetamide derivatives have been synthesized as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating their utility in diagnostic imaging and tracing molecular interactions in vivo (Mingzhang Gao, Min Wang, Q. Zheng, 2016).

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-16(8-10-17)23-12-11-21-20(23)27-14-19(24)22-15-5-4-6-18(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYPMLQQOIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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